4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole
Description
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO3S2/c1-2-24-17-16(25(21,22)14-9-5-12(18)6-10-14)20-15(23-17)11-3-7-13(19)8-4-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQZAZHJJQEGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl sulfone derivative, followed by the introduction of an ethylthio group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, sulfur, and fluorine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Sulfonyl and Thioether Variations
4-((4-Bromophenyl)sulfonyl)-5-[(4-fluorobenzyl)thio]-2-(furan-2-yl)oxazole (CAS 686738-34-1): Replaces the ethylthio group with a benzylthio group and substitutes the 4-fluorophenyl group at position 2 with a furan ring. Impact: The benzylthio group increases hydrophobicity (LogP ~5.4 vs. This compound exhibits a molecular weight of 494.4 g/mol and similar topological complexity .
4-((4-Chlorophenyl)sulfonyl)-5-[(4-fluorobenzyl)thio]-2-(furan-2-yl)oxazole (CAS 686738-05-6): Substitutes bromine with chlorine on the sulfonylphenyl group.
B. Halogen-Substituted Oxazoles
2,5-Bis(4-bromophenyl)oxazole (CAS 1369899-03-5):
- Lacks sulfonyl and thioether groups but features bromine at both positions 2 and 3.
- Impact : The absence of sulfonyl groups decreases polarity (LogP ~5.2), enhancing lipophilicity and membrane permeability. This structural simplicity correlates with lower synthetic yields (~75%) compared to the target compound’s derivatives .
5-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic Acid :
- Replaces oxazole with thiazole and introduces a carboxylic acid group.
- Impact : The thiazole ring and carboxylic acid enhance hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration .
Key Observations :
- Halogen substitutions (Br vs. Cl) minimally impact LogP but influence steric and electronic profiles.
- Synthetic yields for bis-halogenated oxazoles are moderate (~75%), while sulfonyl-containing derivatives require optimized protocols .
Crystallographic and Isostructural Insights
Biological Activity
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole is a complex organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Bromine : Enhances biological activity through halogen bonding.
- Sulfonyl group : Known for its role in various biological activities, including anti-inflammatory properties.
- Ethylthio group : May contribute to the lipophilicity and membrane permeability of the compound.
- Fluorophenyl moiety : Often associated with increased potency in drug design due to its electronegativity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Bromination of a phenyl sulfone derivative.
- Nucleophilic substitution to introduce the ethylthio group.
- Cyclization to form the oxazole ring under controlled conditions.
Antimicrobial Activity
Research indicates that compounds containing the 4-bromophenyl sulfone moiety exhibit promising antimicrobial and antifungal activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Analgesic Activity
A study focused on a related class of compounds demonstrated significant analgesic effects. The compounds were evaluated using the writhing test and hot plate test , which indicated that certain derivatives possess notable pain-relieving properties without significant toxicity . The presence of the sulfonyl group is hypothesized to enhance these effects due to its interaction with pain-related molecular targets.
Anticancer Potential
Molecular docking studies suggest that this compound may interact with key enzymes involved in cancer pathways, particularly COX-2, which is often overexpressed in tumors. This interaction could inhibit tumor growth and proliferation .
The mechanism of action for this compound likely involves:
- Inhibition of enzymes : The sulfonyl group may interact with active sites of enzymes, leading to reduced activity.
- Receptor modulation : The compound may bind to receptors involved in inflammatory pathways, modulating their activity and reducing pain or inflammation.
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Bromophenyl sulfone derivatives | Contains bromine and sulfonyl groups | Antimicrobial, anti-inflammatory |
| Ethylthio-substituted oxazoles | Ethylthio group present | Potential analgesic effects |
| Fluorophenyl oxazoles | Contains fluorine atom | Increased potency in biological assays |
Case Studies
- Acute Toxicity Assessment : In a study evaluating new oxazol-5(4H)-one derivatives, acute toxicity was assessed using OECD guidelines. The results showed no lethal effects at tested doses, indicating a favorable safety profile for further development .
- Histopathological Studies : Histopathological examinations revealed no significant adverse effects on organ tissues in treated mice, supporting the low toxicity claims for related compounds .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence yield?
Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. For example:
- Step 1: Condensation of substituted acetamides or carboxylic acid derivatives with thiol-containing intermediates (e.g., ethylthiol derivatives) under reflux conditions.
- Step 2: Cyclization using reagents like phosphorus oxychloride (POCl₃) at 120°C to form the oxazole core (as seen in analogous syntheses ).
- Critical Parameters:
- Temperature control: Higher temperatures (e.g., 120°C) improve cyclization efficiency but require careful monitoring to avoid decomposition.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity .
- Stoichiometry: Excess sulfonyl chloride derivatives (e.g., 4-bromophenylsulfonyl chloride) ensure complete substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?
Methodological Answer:
- Solubility:
- Stability:
- Light sensitivity: Store in amber vials to prevent photodegradation of the sulfonyl group.
- Thermal stability: Decomposes above 200°C; avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Metabolic Stability Analysis:
- Pharmacokinetic Profiling:
Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina):
- Model interactions with enzymes (e.g., kinases) using the sulfonyl group as a hydrogen bond acceptor .
- Validate docking poses with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability .
- DFT Calculations:
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electron transfer potential .
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising purity?
Methodological Answer:
- Design of Experiments (DoE):
- Use a Box-Behnken design to optimize temperature, solvent volume, and catalyst concentration .
- Prioritize factors with the highest impact on yield (e.g., POCl₃ stoichiometry in cyclization) .
- Continuous-Flow Chemistry:
- Implement flow reactors for precise temperature control and reduced side reactions .
- Monitor in-line via FT-IR or UV-vis to detect intermediates and adjust parameters in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
